molecular formula C23H34N6OS B2759250 N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 941948-67-0

N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2759250
CAS No.: 941948-67-0
M. Wt: 442.63
InChI Key: NGBUYJBKIVASJQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The compound was synthesized as part of a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Unfortunately, the exact synthesis process for this specific compound was not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methodologies for synthesizing compounds with structural similarities, emphasizing the importance of adamantane derivatives in drug design and materials science. For example, Su et al. (2011) outlined a facile method for synthesizing adamantane-1-carboxamide derivatives, showcasing the utility of such structures in chemical synthesis and potential therapeutic applications (Q. Su, Jianwei Guo, Chufen Yang, Yingde Cui, 2011). This research underscores the adaptability of adamantane-based compounds in creating biologically active molecules.

Antimicrobial and Antiviral Activity

Adamantane derivatives have been explored for their antimicrobial and antiviral properties. Eisa, Tantawy, and El-kerdawy (1990) synthesized certain adamantane derivatives and assessed their antimicrobial efficacy, highlighting the potential of such compounds in combating bacterial infections (H. Eisa, A. Tantawy, M. El-kerdawy, 1990). Moreover, Moiseev et al. (2012) synthesized new adamantane derivatives and studied their antiviral activity against the smallpox vaccine virus, revealing significant anti-smallpox activity for specific derivatives (I. K. Moiseev, S. A. Kon’kov, et al., 2012).

Materials Science Applications

In materials science, the incorporation of adamantane structures into polymers has been explored to enhance material properties. Liaw and Liaw (1999) synthesized polyamides and polyimides containing adamantane groups, demonstrating their high thermal stability and potential applications in advanced materials (D. Liaw, Been-Yang Liaw, 1999).

Mechanism of Action

The compound is part of a set of molecules that were designed to inhibit CDK2, a protein that is a potential target for cancer treatment . The exact mechanism of action of this specific compound is not detailed in the available resources.

Future Directions

The compound showed promising results in inhibiting the growth of certain cell lines . It could be a potential candidate for further investigations in the field of cancer treatment .

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6OS/c1-4-31-22-27-19(26-14(2)3)18-13-25-29(20(18)28-22)6-5-24-21(30)23-10-15-7-16(11-23)9-17(8-15)12-23/h13-17H,4-12H2,1-3H3,(H,24,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBUYJBKIVASJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C34CC5CC(C3)CC(C5)C4)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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